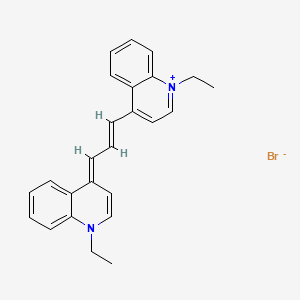

1,1'-Diethyl-4,4'-quinocyanine bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives like 1,1'-Diethyl-4,4'-quinocyanine bromide involves several key methodologies, including oxidative cyclization and photocatalytic processes. For instance, the synthesis of related compounds can be achieved through oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine to produce organic salts with bromide counterions under metal-free, mild reaction conditions (Faizi et al., 2018). Additionally, photocatalytic processes have been established for 1,7-enyne bicyclizations with α-bromo diethyl malonate, providing an efficient method for the synthesis of various cyclopenta[c]quinolines (Gao et al., 2016).

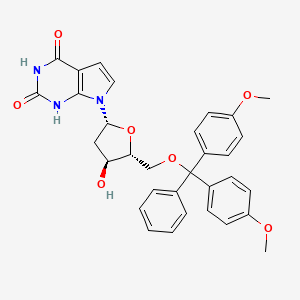

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by nitrogen-embedded heterocyclic compounds. Extensive characterization techniques such as NMR, MS, IR, UV–vis, and X-ray techniques are employed to elucidate the structure, with computational studies complementing the analysis (Faizi et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including bromination and cyclization processes. For example, bromination of certain quinoline compounds with molecular bromine leads to halocyclization, forming bromomethyl derivatives (Ukrainets et al., 2009).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. For instance, detailed analysis of crystallographic structures and physical properties is performed using X-ray diffraction and other techniques (Michelini et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and electronic properties, are analyzed through experimental and computational methods. DFT calculations, for instance, reveal insights into the kinetic stability and reactivity of quinoline derivatives (Faizi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Quinoline Derivatives as Corrosion Inhibitors

Quinoline derivatives, including 1,1'-Diethyl-4,4'-quinocyanine bromide, have been extensively studied for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding. This property makes them suitable for use in corrosion inhibition, offering a promising avenue for extending the lifespan of metal components in various industries (Verma, Quraishi, & Ebenso, 2020).

Heterocyclic Compounds in Drug Development

Heterocyclic compounds like quinolines and their derivatives play a crucial role in the development of new therapeutic agents. They have been explored for their potential in treating a range of illnesses, including cancer, bacterial and fungal infections, and DNA damage. The combination of quinoline with other bioactive heterocyclic moieties has led to the synthesis of hybrid molecules with significant therapeutic potential and lesser adverse effects. This underscores the importance of quinoline derivatives in medicinal chemistry and drug development (Salahuddin et al., 2023).

Applications in Material Science

Quinoline derivatives are also pivotal in material science, particularly in the synthesis and design of organic materials and nanoscience. Their planar, aromatic structures with excellent π–π stacking ability make them ideal building blocks for a variety of applications, including semiconductors, sensors, liquid crystals, and energy storage materials. This versatility highlights the potential of quinoline derivatives, including 1,1'-Diethyl-4,4'-quinocyanine bromide, in the development of advanced materials and devices (Segura et al., 2015).

Safety And Hazards

Specific safety and hazard information for 1,1’-Diethyl-4,4’-quinocyanine bromide is not available in the retrieved data. As with all chemicals, it should be handled with appropriate safety precautions.

Zukünftige Richtungen

The future directions for research and applications of 1,1’-Diethyl-4,4’-quinocyanine bromide are not specified in the retrieved data. The potential uses and research directions would depend on the properties of the compound and the specific field of study.

Eigenschaften

IUPAC Name |

(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2.BrH/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRYUUHAKZXUIQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Diethyl-4,4'-quinocyanine bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)